Crassanine
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Overview
Description
Preparation Methods
Crassanine was first synthesized in 1887 by the oxidation of the corresponding indole . The synthetic route involves the formation of a spirocyclic structure through the addition of silyl enol ether as a nucleophile . The reaction conditions typically include the use of electron-withdrawing groups to activate the indole ring towards nucleophilic additions .
Chemical Reactions Analysis
Crassanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitutions are common, especially when electron-withdrawing groups are present on the indole ring.
Common reagents used in these reactions include Grignard reagents, potassium permanganate, and diethyl malonate . The major products formed from these reactions often involve modifications to the spirocyclic structure, leading to the formation of indoline derivatives .
Scientific Research Applications
Crassanine has several applications in scientific research:
Chemistry: It is used as a model compound for studying nucleophilic addition and substitution reactions on indole rings.
Biology: this compound’s unique structure makes it a valuable compound for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Crassanine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Crassanine can be compared with other indole-derived compounds, such as:
Indoline: Similar in structure but lacks the spirocyclic feature.
Spiroindolenine: Shares the spirocyclic structure but differs in functional groups.
Indolizine: Another indole derivative with distinct chemical properties.
This compound’s uniqueness lies in its spirocyclic structure, which imparts specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H30N2O5 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl (1'R,3S,7'R,8'S,9'S)-9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26)/t13-,14+,19+,22-,23-/m1/s1 |
InChI Key |
WSANFVMOMGTHSN-LBHSHRESSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@]34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
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